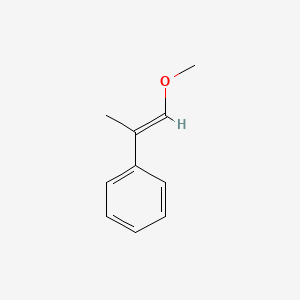

(E)-beta-Methoxy-alpha-methylstyrene

Description

Contextualization within Styrene (B11656) Derivatives Research

Styrene derivatives are a cornerstone of modern organic chemistry and polymer science, primarily due to their utility as monomers and versatile synthetic intermediates. acs.org The parent compound, styrene, is the precursor to polystyrene, one of the most widely used plastics. Chemical modifications to the styrene monomer are a key strategy for producing polymers with tailored physical and chemical properties. acs.org For instance, the inclusion of an alpha-methyl group, as seen in α-methylstyrene, can enhance the thermal resistance and impact strength of the resulting polymers. acs.org

The research landscape for styrene derivatives is vast and includes:

Polymerization: Developing new catalysts and methods for polymerizing styrene derivatives to create materials with unique characteristics. rsc.orgorientjchem.org This includes grafting functionalized polystyrenes onto other polymer backbones, such as polyolefins, to create novel copolymers. rsc.org

Synthetic Transformations: Styrene derivatives are valuable substrates in a variety of organic reactions. A significant area of investigation is their oxidation to form valuable products like epoxides and carbonyl compounds. researchgate.netmdpi.com These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Mechanistic Studies: The electronic and steric properties of substituted styrenes make them ideal models for studying reaction mechanisms, such as those involved in catalytic oxidations and aziridinations. mdpi.com

(E)-beta-Methoxy-alpha-methylstyrene fits within this context as a multi-substituted styrene derivative. Its methoxy (B1213986) and methyl groups introduce electronic and steric factors that influence its reactivity in polymerization and other chemical transformations, making it a valuable probe for investigating reaction selectivity and outcomes.

Significance of E-Configuration in Vinylic Systems

The geometry of a double bond, designated as either E (entgegen) or Z (zusammen), is a critical aspect of a molecule's three-dimensional structure. This stereoisomerism arises from restricted rotation around the carbon-carbon double bond. The E-configuration signifies that the highest-priority substituent groups on each carbon of the double bond are located on opposite sides.

The significance of this specific configuration is profound and impacts several areas:

Reactivity and Steric Hindrance: The spatial arrangement of substituents in the E-isomer influences how the molecule interacts with other reagents. The accessibility of the double bond and adjacent functional groups to catalysts or reactants is directly affected by its geometry, which can dictate the stereochemical outcome of a reaction.

Electronic Effects: The electronic configuration of an atom or molecule is a key determinant of its chemical behavior. quora.comquora.comtutorchase.com The specific geometry of the E-isomer can influence the alignment of orbitals and the electronic communication between substituent groups, affecting the stability and reactivity of the molecule. unacademy.comwikipedia.org

In the case of this compound, the E-configuration defines the relative positions of the phenyl, methoxy, and methyl groups, creating a specific steric and electronic environment around the reactive double bond. Achieving stereoselective synthesis, where the E-isomer is formed preferentially over the Z-isomer, is a common objective in advanced organic synthesis.

Overview of Research Trajectories for Aryl-Substituted Olefins

Aryl-substituted olefins, the class to which this compound belongs, are central to numerous research endeavors in organic chemistry. Current research trajectories focus on developing more efficient, selective, and sustainable methods for their synthesis and subsequent functionalization.

Key research trends include:

Novel Synthetic Methods: A major focus is the development of new carbon-carbon bond-forming reactions. This includes transition-metal-catalyzed reactions, such as the rhodium-catalyzed alkenylation of arenes, which directly couple arenes with olefins. acs.org Another emerging area is the use of free-radical cascades to achieve complex transformations like the alkyl-arylation of olefins, which can engage a wide range of substrates, from mono- to tetrasubstituted olefins. researchgate.net

C-H Functionalization: Directly coupling olefins with aryl aldehydes via C(sp²)-H functionalization represents an atom-economical approach to synthesizing complex molecules. nih.gov These methods avoid the need for pre-functionalized starting materials, making them more efficient and environmentally benign.

Catalysis: The development of advanced catalysts is crucial. For example, group IV and V framework-substituted zeolites are being investigated for the selective epoxidation of olefins. nih.gov Research in this area aims to understand how the catalyst's properties, such as Lewis acid strength, influence reaction rates and selectivity, leading to the design of more effective catalysts. nih.gov

Selective Functionalization: The rate of reactions involving multi-substituted olefins often depends on the degree of substitution, with reactivity generally following the trend: monosubstituted > disubstituted > trisubstituted. acs.org Research aims to develop methods that can effectively functionalize more sterically hindered and complex olefins with high regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) and stereoselectivity. acs.org

The study of this compound contributes to these trajectories by providing a specific, multi-substituted substrate to test the scope and limitations of new synthetic methods and catalytic systems.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(E)-1-methoxyprop-1-en-2-yl]benzene | nih.gov |

| CAS Number | 58966-09-9 | nih.gov |

| Molecular Formula | C₁₀H₁₂O | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Exact Mass | 148.088815002 Da | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58966-09-9 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

[(E)-1-methoxyprop-1-en-2-yl]benzene |

InChI |

InChI=1S/C10H12O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ |

InChI Key |

ULUXLULNGFEVHJ-CMDGGOBGSA-N |

Isomeric SMILES |

C/C(=C\OC)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=COC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E Beta Methoxy Alpha Methylstyrene and Its Derivatives

Stereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of β-methoxy-α-methylstyrene is crucial for its application in polymer science and organic synthesis. Stereoselective methods aim to produce the desired (E)- or (Z)-isomer with high purity, avoiding costly and difficult separation processes.

Acid-catalyzed addition of methanol (B129727) to α-methylstyrene represents a direct approach to synthesizing β-methoxy-α-methylstyrene. The regioselectivity of this reaction is governed by Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, and the nucleophile (methanol) attacks the more substituted carbocation. In the case of α-methylstyrene, protonation of the terminal CH₂ group leads to the formation of a stable tertiary benzylic carbocation. Subsequent attack by methanol yields the desired product.

Controlling the stereoselectivity to favor the (E)-isomer requires careful selection of catalysts and reaction conditions. The formation of the thermodynamically more stable (E)-isomer is often favored under conditions that allow for equilibration. The steric hindrance between the phenyl and methoxy (B1213986) groups is less pronounced in the (E)-configuration compared to the (Z)-configuration, making it the more stable product. Solid acid catalysts, such as sulfonic acid-functionalized resins or zeolites, can provide high yields and selectivities while offering the advantage of easy separation and recycling.

Electrochemical methods offer a green and efficient alternative for the synthesis of methoxy-substituted alkenes like (E)-beta-methoxy-alpha-methylstyrene. These reactions avoid the need for harsh chemical oxidants or reductants by using electrical current to drive the chemical transformation. nih.gov Anodic oxidation of styrene (B11656) derivatives in methanol can lead to the formation of β-alkoxy sulfones or other difunctionalized products. nih.gov

For the synthesis of an enol ether, an indirect electrochemical approach can be envisioned. For instance, the anodic oxidation of styrene in methanol can be performed in an electrolyzer to achieve methoxylation. researchgate.net The process involves the oxidation of the alkene to a radical cation, which then reacts with the methanol solvent. The regioselectivity is influenced by the stability of the intermediate radical cation. For α-methylstyrene, the radical cation would be stabilized at the tertiary benzylic position, directing the nucleophilic attack of methanol to yield the methoxy ether. Control over the E/Z selectivity can be challenging and often depends on the electrode material, supporting electrolyte, and current density. researchgate.net This method provides a pathway to functionalized β-alkoxysulfones under eco-friendly conditions, without the need for chemical oxidants or transition-metal catalysts. nih.gov

Recent advancements in organic synthesis have led to the development of efficient one-pot protocols for α-alkyl styrene derivatives, which are structurally related to this compound. acs.orgnih.gov A notable example is the synthesis of a variety of α-alkyl styrenes from readily available natural products like estragole. acs.orgnih.gov This method is regioselective and proceeds under transition metal-free conditions. acs.org

The process typically involves the initial bromination of the starting alkene at low temperatures, followed by the removal of the solvent. nih.gov A different solvent (e.g., DMSO) is then added along with a nucleophile and a base. nih.gov This methodology has been shown to be effective for a broad range of carbon, nitrogen, and sulfur nucleophiles, even tolerating sterically hindered ones. acs.orgnih.gov While the published scope primarily focuses on C, N, and S nucleophiles, this protocol could potentially be adapted for oxygen nucleophiles like methoxide (B1231860) to yield this compound. The choice of base is critical for selectivity, with KOtBu favoring rearranged adducts. acs.org

| Entry | Nucleophile | Base | Isolated Yield (%) |

|---|---|---|---|

| 1 | Sodium azide | KOtBu | 60 |

| 2 | Aniline | KOtBu | 70 |

| 3 | 4-Nitroaniline | KOtBu | 75 |

| 4 | Pyrrolidine | KOtBu | 65 |

| 5 | Piperidine | KOtBu | 68 |

| 6 | Morpholine | KOtBu | 72 |

Alternative Synthetic Routes

Beyond targeted stereoselective methods, this compound can be approached through routes involving industrially significant processes and byproducts.

The cumene (B47948) process, used for the industrial production of phenol (B47542) and acetone, generates α-methylstyrene (AMS) as a significant byproduct. wikipedia.orgenvironmentalgenome.org In this process, cumene is first oxidized to cumene hydroperoxide, which is then cleaved using an acid catalyst to yield phenol and acetone. environmentalgenome.org During this cleavage, side reactions can lead to the formation of α-methylstyrene. googleapis.com Alternatively, cumene can be directly dehydrogenated over catalysts like Fe₂O₃-Cr₂O₃-K₂CO₃ to produce α-methylstyrene. researchgate.net

This industrially available α-methylstyrene serves as a key precursor for this compound. The subsequent conversion would involve the addition of methanol across the double bond, as described in the acid-catalyzed reaction section (2.1.1). While many producers hydrogenate the byproduct AMS back to cumene for recycling, its extraction provides a cost-effective starting material for further chemical synthesis. electrochemsci.orgmatthey.com

| By-product | Chemical Formula | Typical Formation Pathway |

|---|---|---|

| α-Methylstyrene | C₉H₁₀ | Dehydration of dimethylbenzyl alcohol |

| Acetophenone | C₈H₈O | Side reaction during cumene oxidation |

| Dimethylbenzyl alcohol (DMBA) | C₉H₁₂O | By-product of cumene oxidation |

| Cumyl phenol | C₁₅H₁₆O | Reaction between phenol and α-methylstyrene |

This compound and its derivatives can be utilized as monomers in polymerization reactions to produce resins with specific properties, such as high softening points. The synthesis of these resins involves the polymerization of α-methylstyrene or its derivatives, often with other comonomers like styrene. researchgate.netacs.org The presence of the α-methyl group hinders polymerization and leads to a low ceiling temperature (around 61°C for AMS), above which the polymer readily depolymerizes. acs.org

To create high-softening point resins, polymerization is often carried out at low temperatures using cationic initiators. orientjchem.org Alternatively, copolymerization with other monomers can yield resins with tailored properties. google.com For example, a modified α-methylstyrene resin with a high softening point (100-120°C) can be synthesized through cationic polymerization using a modifier like styrene or dicyclopentadiene. google.com The introduction of a β-methoxy group on the α-methylstyrene monomer would be expected to influence the electronic and steric properties, thereby affecting the polymerization process and the thermal properties (e.g., glass transition temperature and softening point) of the resulting resin. The synthesis of such specialty resins requires careful control of reaction conditions, including temperature and catalyst choice, to achieve the desired molecular weight and thermal characteristics. orientjchem.orggoogle.com

Catalyst Systems in Synthetic Transformations

The choice of catalyst is pivotal in directing the outcome of chemical reactions for the synthesis of this compound. Both acid catalysts and transition metal complexes have been explored for the synthesis of styrenic compounds, each offering distinct advantages and mechanistic pathways.

Role of Acid Catalysts

Acid catalysts are frequently employed in the synthesis of ethers from alkenes and alcohols. The synthesis of this compound via the acid-catalyzed addition of methanol to α-methylstyrene is a direct application of this principle. This reaction typically proceeds through a carbocation intermediate, following Markovnikov's rule, where the proton from the acid adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the α-position. Subsequent nucleophilic attack by methanol on this carbocation, followed by deprotonation, yields the desired methoxy ether.

The reaction is generally carried out in the presence of a strong protic acid, such as sulfuric acid (H₂SO₄), or a Lewis acid. The efficiency of the reaction can be influenced by several factors, including the nature of the acid catalyst, the concentration of the reactants, the reaction temperature, and the solvent used. For instance, the kinetics of the acid-catalyzed hydration of α-methylstyrenes, a reaction analogous to methoxylation, have been studied in aqueous sulfuric acid, with methanol often used as a co-solvent to dissolve the styrene derivative. researchgate.netcas.cz This indicates that under these conditions, a competitive formation of the corresponding methoxy ether is expected.

The general mechanism for the acid-catalyzed addition of methanol to α-methylstyrene is as follows:

Protonation of the double bond of α-methylstyrene by the acid catalyst to form a stable tertiary carbocation.

Nucleophilic attack of methanol on the carbocation.

Deprotonation of the resulting oxonium ion to yield this compound.

While detailed studies focusing exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the principles of acid-catalyzed ether synthesis from alkenes are well-established. The table below illustrates hypothetical reaction conditions based on analogous acid-catalyzed additions to styrenes.

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Methanol | 25 | 12 | Moderate to Good |

| Amberlyst-15 | Methanol | 50 | 8 | Good |

| BF₃·OEt₂ | Dichloromethane/Methanol | 0 - 25 | 6 | Variable |

Transition Metal Catalysis in alpha-Alkyl Styrene Synthesis

Transition metal catalysis offers a powerful and versatile alternative for the synthesis of α-alkyl styrenes and their derivatives. While direct methods for the synthesis of this compound using transition metal catalysts are not prominently reported, several related transformations suggest the feasibility of such approaches. Palladium and copper catalysts are particularly notable for their ability to mediate a wide range of C-C and C-O bond-forming reactions. rsc.org

One relevant reaction is the palladium-catalyzed synthesis of enol ethers. Although typically applied to different substrates, the underlying principles could potentially be adapted for the synthesis of the target molecule. For instance, palladium-catalyzed reactions of enol ethers can lead to various functionalized products. nih.govorganic-chemistry.orgnih.gov

Another pertinent area is the Wacker-Tsuji oxidation, which involves the palladium-catalyzed oxidation of alkenes to ketones. alfa-chemistry.comresearchgate.netorganic-chemistry.org When performed in the presence of an alcohol as the nucleophile instead of water, this reaction can lead to the formation of acetals or enol ethers. The regioselectivity of the nucleophilic attack on the palladium-activated alkene is a critical factor. For α-methylstyrene, the electronic and steric properties would influence the position of the methoxy group addition.

Furthermore, transition metal-catalyzed hydroalkoxylation of styrenes provides a direct route to alkoxy-functionalized compounds. researchgate.net While many methods focus on the addition to the α-position, specific ligand and catalyst combinations can influence the regioselectivity.

The table below summarizes some transition metal-catalyzed reactions that are mechanistically related to the potential synthesis of this compound, highlighting the versatility of these catalysts in forming C-O bonds with styrenic substrates.

| Catalyst System | Reaction Type | Substrate(s) | Potential Relevance |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuCl₂ | Wacker-type Alkoxycarbonylation | Styrene, CO, Methanol | Formation of a β-methoxycarbonyl group, indicating β-functionalization is possible. |

| [Pd(dba)₂] / Ligand | Enol Ether Synthesis | Vinyl Triflates, Phenols | Demonstrates Pd-catalyzed C-O bond formation to yield enol ethers. rsc.org |

| Cu(I) or Cu(II) salts | Oxy-alkylation of Styrenes | Styrenes, Alcohols | Potential for direct addition of a methoxy group across the double bond. |

Spectroscopic and Conformational Analysis in Research Contexts

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of (E)-beta-Methoxy-alpha-methylstyrene, a substituted styrene (B11656) derivative, are investigated using a suite of advanced spectroscopic techniques. These methods provide detailed insights into its stereochemistry, vibrational modes, and electronic transitions, which are crucial for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of styrene derivatives like this compound. Both ¹H and ¹³C NMR provide critical data for confirming the constitution and stereochemistry of the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the vinylic and allylic protons are particularly informative. For the (E)-isomer, the stereochemical arrangement of the substituents on the double bond can be confirmed. The proton on the β-carbon, adjacent to the methoxy (B1213986) group, would exhibit a characteristic chemical shift influenced by the electronegative oxygen atom. The protons of the α-methyl group and the methoxy group would appear as distinct singlets, with their chemical shifts providing information about the local electronic environment. The aromatic protons on the phenyl ring would typically appear as a complex multiplet, with a pattern dependent on the substitution. In related compounds like p-methoxy-trans-β-methylstyrene, the ¹H NMR spectrum is noted for being particularly instructive, presenting examples of diastereotopic protons and aromatic ring current shielding effects. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data inferred from general principles and spectral data of related styrene derivatives.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C₆H₅) | 7.0 - 7.5 | Complex multiplet |

| ¹H | Vinylic (=CH-O) | 5.5 - 6.5 | Influenced by methoxy group and stereochemistry |

| ¹H | Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |

| ¹H | Methyl (α-CH₃) | 1.8 - 2.2 | Singlet |

| ¹³C | Aromatic (C₆H₅) | 125 - 140 | Multiple signals |

| ¹³C | Vinylic (C=C) | 110 - 150 | Two distinct signals for α and β carbons |

| ¹³C | Methoxy (-OCH₃) | 55 - 60 | Single signal |

| ¹³C | Methyl (α-CH₃) | 15 - 25 | Single signal |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding arrangements within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.

C=C stretching: Aromatic ring and vinylic double bond stretches in the 1650-1450 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage, expected in the 1250-1050 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

In studies of poly(α-methylstyrene), characteristic peaks are observed for C-H aromatic stretching (~3000 cm⁻¹), C-C aromatic and aliphatic vibrations (1029-1084 cm⁻¹), and out-of-plane C-H bending (657-758 cm⁻¹). researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C double bond of the styrene moiety and the symmetric breathing mode of the aromatic ring are expected to produce strong Raman signals. Studies on related β-methyl-β-nitrostyrene derivatives have shown that Raman spectroscopy, combined with theoretical calculations, is a powerful method for conformational analysis. researchgate.netsemanticscholar.org The vibrational spectra reveal features that allow for the clear identification and differentiation of precursors, with the conformational behavior being largely dictated by the stabilizing effects of π-electron delocalization. researchgate.netsemanticscholar.org

Table 2: Key Vibrational Modes for this compound Frequencies are approximate and based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | FT-IR, Raman | 3000 - 2850 |

| Vinylic C=C Stretch | FT-IR, Raman | 1650 - 1600 |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 |

| Asymmetric C-O-C Stretch | FT-IR | 1275 - 1200 |

| Symmetric C-O-C Stretch | FT-IR | 1150 - 1085 |

| Out-of-plane C-H Bend | FT-IR | 900 - 675 |

Electronic spectroscopy probes the transitions between electronic energy levels, providing information on the molecule's conjugation and excited-state behavior.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by π→π* transitions within the conjugated system formed by the phenyl ring and the methoxy-vinyl group. Styrene itself exhibits a strong absorption band around 245-250 nm. The presence of the α-methyl and β-methoxy groups is expected to cause a bathochromic (red) shift of this primary absorption band due to extended conjugation and electronic effects. For example, α-methylstyrene shows sharp absorbance bands around 257-289 nm. nist.govresearchgate.net The methoxy group, acting as an auxochrome, would further enhance this shift.

Fluorescence Spectroscopy: Upon absorption of UV light, the molecule can relax by emitting light, a process known as fluorescence. The characteristics of this emission—its wavelength, quantum yield, and lifetime—provide deep insights into the structure and dynamics of the first singlet excited state (S₁). nih.gov Time-resolved fluorescence studies can reveal information about excited-state reactions, conformational changes, and solvent relaxation processes. nih.govnih.gov For complex systems, wavelength-dependent phase shift and demodulation data can be used to identify the presence of excited-state processes and even calculate the emission spectra of individual species involved. nih.gov

Conformational Preferences and Dynamics

The three-dimensional structure of styrene derivatives is not rigid. Rotation around single bonds, particularly the bond connecting the vinyl group to the phenyl ring, leads to different conformations with varying energies.

The conformation of styrene derivatives is governed by a delicate balance between two opposing effects:

Electronic Conjugation: The π-systems of the phenyl ring and the double bond overlap most effectively in a planar conformation, which is electronically stabilizing.

Steric Hindrance: Repulsive interactions between substituents on the vinyl group and the ortho-hydrogens of the phenyl ring can destabilize the planar conformation. colostate.edu

For styrene itself, the planar conformation is most stable. However, for sterically hindered derivatives like α-methylstyrene, the planar conformer represents an energy maximum. colostate.edu Bulky substituents force the vinyl group to rotate out of the plane of the aromatic ring to relieve steric strain, even at the cost of reduced conjugation. colostate.edu The deviation from planarity is defined by the torsional angle (τ) between the plane of the phenyl ring and the plane of the vinyl group. This rotation is hindered by an energy barrier, known as the torsional barrier. In 3-methylstyrene, significant tunneling splitting caused by the low-barrier internal rotation of the methyl group has been observed. aip.org

A combination of high-resolution spectroscopy in supersonic jets and quantum chemical calculations has been used to determine the geometries of styrene derivatives in both their ground (S₀) and first excited singlet (S₁) states. dtic.milhuji.ac.il

Ground State (S₀): In the ground state, sterically hindered molecules like α-methylstyrene are non-planar. colostate.edudtic.mildtic.mil Experimental and theoretical studies suggest a torsional angle of approximately 30-45° for α-methylstyrene. colostate.edudtic.mil The potential energy surface for this torsional motion in the ground state is relatively shallow. colostate.eduhuji.ac.il For this compound, the presence of both the α-methyl and β-methoxy groups would contribute to this steric strain, favoring a non-planar ground state geometry.

Excited State (S₁): Upon electronic excitation to the S₁ state, a significant change in geometry often occurs. The excitation spectrum of α-methylstyrene shows a weak origin transition followed by a long progression in a low-frequency torsional mode, which indicates a substantial displacement between the minimum-energy geometries of the ground and excited states. colostate.edudtic.mildtic.mil Analysis suggests that while the ground state is twisted, the S₁ excited state is nearly planar. colostate.edudtic.mil This is attributed to the excited state having a more quinoidal character with increased double-bond character in the C-C single bond, which favors planarity. researchgate.net Ab initio calculations on styrene and trans-β-methyl styrene confirm that while the ground state potential is broad and shallow, the S₁ and S₂ excited states are planar. huji.ac.il

Table 3: Conformational Parameters for α-Methylstyrene (A Close Analog) Data from spectroscopic and computational studies. colostate.edudtic.mil

| Electronic State | Parameter | Value | Method |

| Ground (S₀) | Torsional Angle (τ) | ~30-45° | Spectroscopy/Calculation |

| Ground (S₀) | Torsional Mode Frequency | ~32 cm⁻¹ | Spectroscopy |

| Excited (S₁) | Torsional Angle (τ) | Nearly Planar (~0°) | Spectroscopy/Calculation |

| Excited (S₁) | Torsional Mode Frequency | ~69 cm⁻¹ | Spectroscopy |

| Excited (S₁) | Geometry Change (Δτ) | ~30° | Franck-Condon Analysis |

Influence of Substituents on Conformational Isomerism

The conformational isomerism of styrene derivatives, including compounds structurally related to this compound, is significantly influenced by the nature and position of substituents on both the aromatic ring and the vinyl group. These substituents can alter the molecule's potential energy surface, affecting the stability and interconversion of different rotational isomers (rotamers). The primary factors at play are steric hindrance and electronic effects, which dictate the preferred orientation of the vinyl group relative to the phenyl ring.

In styrene, a planar conformation is generally favored to maximize conjugation between the π-systems of the phenyl ring and the vinyl group. However, the introduction of substituents can disrupt this planarity. For instance, the presence of an α-methyl group, as in α-methylstyrene, introduces steric hindrance. This steric strain forces the propenyl group to rotate out of the plane of the aromatic ring. dtic.mil The ground state geometry of α-methylstyrene is calculated to have an angle of approximately 31 degrees between the propenyl group and the ring plane. dtic.mil This torsion represents a balance between the destabilizing steric interactions and the stabilizing effect of conjugation.

The location of substituents on the phenyl ring also plays a crucial role. Studies on methoxystyrene isomers, for example, reveal the existence of multiple stable rotamers depending on the relative orientation of the methoxy and vinyl groups. aip.orgresearchgate.net For m-methoxystyrene, four distinct rotamers have been identified and characterized using spectroscopic techniques. aip.orgresearchgate.net The stability of these conformers is determined by the orientation of the methoxy group (either syn or anti with respect to the vinyl group's position on the ring) and the orientation of the vinyl group itself.

The electronic nature of substituents can modify the rotational barrier. Electron-donating groups, like the methoxy group, can enhance conjugation, which would typically favor a more planar structure. Conversely, bulky ortho-substituents can create significant steric repulsion, leading to a larger dihedral angle between the ring and the vinyl group. This interplay between steric and electronic effects is fundamental to understanding the conformational preferences of substituted styrenes.

The relative energies and properties of different conformers can be experimentally determined and computationally modeled. Research on m-methoxystyrene provides a clear example of how spectroscopy can distinguish between different rotamers based on their unique transition and ionization energies. researchgate.net

The following table presents data for the identified rotamers of m-methoxystyrene, illustrating the energetic distinctions that arise from different substituent orientations. These findings provide a model for understanding how similar substitutions would influence the conformational landscape of this compound.

| Rotamer of m-methoxystyrene | S1 ← S0 Transition Energy (cm-1) | Adiabatic Ionization Energy (cm-1) |

|---|---|---|

| Rotamer I | 32767 | 65391 |

| Rotamer II | 32907 | 64977 |

| Rotamer III | 33222 | 65114 |

| Rotamer IV | 33281 | 64525 |

Data derived from studies on m-methoxystyrene rotamers. researchgate.net

In the case of this compound, one would expect a complex conformational landscape. The α-methyl group would induce a non-planar arrangement, while the β-methoxy group's orientation and its electronic interactions with the phenyl ring would further define the rotational energy barriers and the relative stability of possible conformers. The principles observed in simpler substituted styrenes provide the foundational knowledge for predicting and analyzing these more complex systems. acs.orglumenlearning.com

Reactivity and Mechanistic Investigations of E Beta Methoxy Alpha Methylstyrene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds, such as (E)-beta-Methoxy-alpha-methylstyrene. The π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, the stability of which is a key factor in determining the reaction's outcome.

The regioselectivity of electrophilic additions to unsymmetrical alkenes is generally governed by Markovnikov's rule. libretexts.orglumenlearning.com This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon that is more substituted. libretexts.orglumenlearning.com This preference is due to the formation of the more stable carbocation intermediate during the rate-determining step. libretexts.org

In the case of this compound, the double bond is between the α-carbon (bonded to the phenyl and methyl groups) and the β-carbon (bonded to the methoxy (B1213986) group and a hydrogen). Protonation can occur at either carbon, leading to two potential carbocation intermediates:

Protonation at the β-carbon: This generates a tertiary benzylic carbocation at the α-position. This carbocation is highly stabilized by hyperconjugation from the methyl group and, more significantly, by resonance with the adjacent phenyl ring.

Protonation at the α-carbon: This would form a secondary carbocation at the β-position, which is destabilized by the adjacent electron-withdrawing oxygen of the methoxy group (inductive effect) despite some potential resonance stabilization.

Due to the superior stability of the tertiary benzylic carbocation, electrophilic addition will proceed via this intermediate. Consequently, the electrophile (e.g., H⁺) will add to the β-carbon, and the nucleophile (e.g., Br⁻) will add to the α-carbon, forming a quaternary center. This outcome is a classic example of a regioselective reaction. libretexts.org

The stereoselectivity of the addition depends on the specific reaction and reagents. For example, in the addition of HBr, the carbocation intermediate is planar, allowing the bromide ion to attack from either face, potentially leading to a racemic mixture if the α-carbon becomes a new stereocenter. However, for reactions involving a bridged intermediate, such as bromination (Br₂), anti-addition is typically observed.

| Reactant | Electrophile Source | Predicted Major Product | Regioselectivity |

| This compound | HBr | 2-Bromo-1-methoxy-2-phenylpropane | Markovnikov Addition |

| This compound | H₂O / H⁺ | 1-Methoxy-2-phenylpropan-2-ol | Markovnikov Addition |

The methoxy group (-OCH₃) significantly influences the reactivity of the alkene double bond. It acts as a powerful electron-donating group through resonance (a +R effect). The lone pairs on the oxygen atom can be delocalized into the π-system of the double bond and the phenyl ring. This donation of electron density increases the nucleophilicity of the double bond, making this compound more reactive towards electrophiles compared to unsubstituted styrene (B11656) or α-methylstyrene.

This increased electron density not only activates the double bond for electrophilic attack but also plays a crucial role in stabilizing the carbocation intermediate formed during the reaction. The resonance stabilization provided by the methoxy group further favors the formation of the carbocation at the α-position, reinforcing the regioselectivity predicted by Markovnikov's rule. The reactivity of related styrene radical cations follows a trend where electron-donating groups like methoxy influence the reaction rates. canada.caacs.org

Radical-Mediated Processes

Free radicals are chemical species with a single unpaired electron, often formed by the homolytic cleavage of a covalent bond. utexas.edu this compound, as an electron-rich alkene, is susceptible to various radical-mediated reactions, which often proceed through radical cation intermediates or involve the formation of carbon-centered radicals.

Radical cations can be generated from neutral alkene molecules via a single-electron transfer (SET) process, typically initiated by a chemical oxidant or photoredox catalysis. rsc.orgnih.govresearchgate.net For electron-rich styrenes like this compound, the presence of the electron-donating methoxy group facilitates this oxidation.

Once formed, these radical cations are highly reactive intermediates. They can participate in a variety of reactions, including cycloadditions, which are thermally disallowed for neutral alkenes under the Woodward-Hoffmann rules. rsc.orgresearchgate.net The reactivity of styrene radical cations is sensitive to both steric and electronic effects. Studies on substituted styrene radical cations have shown that their reactivity generally follows the trend of 4-H > 4-CH₃ > 4-CH₃O > 4-CH₃O-β-CH₃, indicating that substitution can decrease the rate of addition reactions. canada.caacs.org In another context, the attack of hydroxyl radicals on a similar polymer, poly(α-methylstyrene sulfonate), also leads to the formation of radical cations that can be subsequently "repaired" or reduced by species like cerium(III). rsc.orgresearchgate.net

A significant reaction involving styrene radical cations is the [2+2] cycloaddition to form cyclobutane (B1203170) rings. In the intermolecular heterodimerization of two different styrenes, the stereochemistry of the starting alkenes plays a critical role in determining the stereochemical outcome of the product. rsc.orgnih.gov

Computational and experimental studies on the dimerization of anethole (B165797) (a methoxy-substituted styrene) and β-methylstyrene have provided detailed mechanistic insights. rsc.orgnih.govresearchgate.net Key findings from these studies, which can be extrapolated to this compound, include:

The reaction proceeds through a stepwise mechanism involving a distonic radical cation intermediate, where the charge and radical sites are separated. nih.gov

When two trans-alkenes react, there is complete stereoretention, leading to an all-trans substituted cyclobutane product. This is the result of a kinetic preference for anti-addition, which is further reinforced by the reversibility of the reaction at ambient temperatures, as the all-trans adduct is also the thermodynamic product. rsc.orgresearchgate.net

Reactions between a trans-alkene and a cis-alkene show incomplete stereochemical transfer, favoring syn-addition but also allowing for rotation in the acyclic radical cation intermediate, which can lead to a mixture of stereoisomers. rsc.orgresearchgate.net

| Reactant 1 Stereochemistry | Reactant 2 Stereochemistry | Major Product Stereochemistry | Degree of Stereoretention |

| trans | trans | all-trans | Complete rsc.orgnih.gov |

| trans | cis | syn favored | Incomplete rsc.orgresearchgate.net |

Besides radical cations, carbon-centered radicals are key intermediates in other transformations of styrenes. These radicals can be generated through various methods, such as hydrogen atom transfer (HAT) or the addition of an external radical species to the double bond. iu.edu

For α-substituted styrenes, the addition of a radical preferentially occurs at the less substituted β-carbon, resulting in the formation of a more stable tertiary benzylic radical at the α-carbon. This radical is stabilized by resonance with the phenyl ring.

Recent research has shown that radicals derived from aldehydes can add to α-methylstyrene in photoredox-catalyzed reactions. nih.gov This process effectively creates a quaternary all-carbon center. The reaction involves the formation of an acyl radical from an aldehyde, which may then decarbonylate to form a carbon-centered radical that adds to the styrene. nih.gov This benzylic radical intermediate can then be trapped by a nucleophile or undergo further oxidation to a carbocation, which is then trapped. nih.gov This type of three-component reaction, involving a radical, an alkene, and a nucleophile, is a powerful method for olefin difunctionalization. nih.govnih.gov

Radical Heterolysis Reactions and Reporter Group Studies

While direct studies on the radical heterolysis of this compound are not extensively detailed in the provided search results, the principles of such reactions can be inferred from the broader context of styrene derivatives. Radical reporter group studies often utilize molecules that can undergo a predictable unimolecular rearrangement upon radical formation, with the product distribution providing kinetic data about the radical's lifetime and reactivity. For a molecule like this compound, a radical formed at the alpha-position would be stabilized by the phenyl group. The subsequent reactions of this radical would be influenced by the methoxy group at the beta-position.

Hydrofunctionalization Reactions

Hydrofunctionalization represents a significant class of reactions for alkenes, involving the addition of an H-X moiety across the double bond. For this compound, these reactions are crucial for introducing new functional groups and creating more complex molecular architectures.

Hydroboration is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted mechanism where the boron atom adds to the less substituted carbon of the double bond, and a hydride shifts to the more substituted carbon. jove.comlibretexts.org

The regioselectivity of hydroboration is significantly influenced by both steric and electronic factors. jove.comchemistrysteps.com In the case of styrenes, the phenyl group directs the boron atom to the terminal carbon. redalyc.orgscielo.org.bo For α-methylstyrene, this directive effect is so pronounced that it results in 100% addition of boron to the terminal position. redalyc.orgscielo.org.bo The methyl group at the alpha-position and the phenyl group work in concert to create significant steric hindrance at the alpha-carbon, strongly favoring the attachment of the bulky borane (B79455) group to the less hindered beta-carbon. jove.comscielo.org.bo

The methoxy group on the beta-carbon in this compound would also exert an electronic influence. In the hydroboration of p-methoxystyrene, the methoxy group leads to a decrease in the amount of boron addition at the alpha-position compared to styrene. redalyc.orgscielo.org.bo This suggests that the electron-donating nature of the methoxy group can influence the electronic distribution in the transition state.

Table 1: Regioselectivity in the Hydroboration of Substituted Styrenes

| Substrate | % Boron Addition at α-Carbon | % Boron Addition at β-Carbon |

|---|---|---|

| Styrene | 20% | 80% |

| p-Methylstyrene | 18% | 82% |

| p-Methoxystyrene | 9% | 91% |

| p-Chlorostyrene | 35% | 65% |

| α-Methylstyrene | ~0% | ~100% |

Data sourced from studies on substituted styrenes. redalyc.orgscielo.org.bo

The choice of hydroborating agent and reaction conditions can further refine the regioselectivity of the reaction. While diborane (B8814927) itself provides good selectivity, bulkier borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) can enhance this selectivity due to increased steric demands. chemistrysteps.comucalgary.cawikipedia.org For instance, using a more sterically hindered borane with this compound would be expected to further ensure the exclusive addition of boron to the beta-carbon. rsc.org

Temperature can also play a role. For styrene, a slight increase in the proportion of addition at the α-carbon is observed with increasing temperature. scielo.org.bo The solvent, typically an ether like tetrahydrofuran (B95107) (THF), serves to stabilize the borane reagent and facilitate the reaction. masterorganicchemistry.com

Cobalt-catalyzed hydrofunctionalization reactions have emerged as powerful tools for the formation of C-C, C-N, and C-O bonds. chinesechemsoc.org These reactions often proceed via radical intermediates, offering a complementary approach to traditional polar or pericyclic pathways. wikipedia.org

A prevalent mechanism in these transformations is Metal-Hydride Hydrogen Atom Transfer (MHAT). wikipedia.org In this process, a cobalt-hydride species transfers a hydrogen atom to the alkene, generating a carbon-centered radical. wikipedia.orgresearchgate.net This radical intermediate is then trapped by a suitable nucleophile or coupling partner. proquest.com The regioselectivity of MHAT reactions is typically governed by the stability of the resulting radical, leading to Markovnikov products. chinesechemsoc.org For this compound, MHAT would generate a radical at the alpha-position, stabilized by the adjacent phenyl group.

The catalytic cycle often involves multiple oxidation states of cobalt. For instance, a Co(I) species can be a key intermediate in some hydrofunctionalization reactions. nih.govnsf.gov Catalytic cycles involving Co(I)-Co(II)-Co(III) have been proposed for reactions like hydroalkylation. chinesechemsoc.org In other systems, particularly those involving an external oxidant, a Co(II)/Co(III)/Co(IV) cycle may be operative. acs.orgmdpi.com

In a typical oxidative MHAT cycle for hydroalkoxylation or hydroamination, a Co(II) precatalyst is oxidized to a Co(III) species. nih.govacs.org This Co(III) complex then reacts with a silane (B1218182) to form a transient Co(III)-hydride. nih.govacs.org This hydride performs HAT with the alkene to produce a carbon-centered radical and regenerate the Co(II) catalyst. proquest.comresearchgate.net The radical can then be trapped by a nitrogen or oxygen nucleophile. researchgate.net Another pathway involves the collapse of the radical with the Co(II) species to form an organocobalt(III) intermediate, which can then be oxidized to a Co(IV) species before nucleophilic attack. nih.gov

A triple catalysis system involving photoredox, cobalt, and a Brønsted acid has also been developed for the Markovnikov hydroalkoxylation of unactivated alkenes. nih.gov This system allows for the generation of a Co(III)-hydride through photochemical reduction of Co(II) followed by protonation. nih.gov

Cobalt-Catalyzed Hydroalkylation, Hydroamination, and Hydroalkoxylation

Enantioselective Hydrofunctionalization Strategies

Enantioselective hydrofunctionalization of alkenes represents a powerful method for the synthesis of chiral molecules. For styrene derivatives, these reactions introduce both a hydrogen atom and a functional group across the double bond with high stereocontrol. Various transition-metal catalyzed approaches have been developed to achieve this. organicreactions.orgacs.org

Common strategies include:

Asymmetric Hydroformylation: This atom-economical process uses rhodium catalysts with chiral ligands (e.g., BIBOP-type) to introduce a formyl group and a hydrogen atom, creating optically active aldehydes from styrene derivatives. nih.govnih.gov

Enantioselective Hydroboration: Nickel-catalyzed hydroboration of styrenes with reagents like bis(pinacolato)diboron (B136004) (B2pin2) can yield chiral boronic esters with high regio- and enantioselectivity. researchgate.net Similarly, rhodium(I)-NHC complexes catalyze the hydroboration of styrenes to produce chiral secondary alcohols after oxidation. acs.org

Reductive Hydrofunctionalization: Nickel hydride (NiH) catalyzed reactions have been developed for the enantioselective reductive hydrofunctionalization of alkenes, including styrenes. acs.org

The enantioselectivity in these reactions is often influenced by factors such as the choice of catalyst, ligand, solvent, and temperature. nih.govacs.org For instance, in certain rhodium-catalyzed hydroborations, lowering the reaction temperature has been shown to decrease enantioselectivity. acs.org

Table 1: Examples of Enantioselective Hydrofunctionalization of Styrene Derivatives To display the table, click on the "Show details" button.

Show details

| Reaction Type | Catalyst/Ligand | Substrate Type | Product | Enantiomeric Ratio/Excess |

| Asymmetric Hydroformylation | Rh/BIBOP-type | Ethyl 2-vinylbenzoate | 4-methyl-3,4-dihydroisocoumarin | 95.1:4.9 er |

| Hydroboration | Rh(I)-NHC Complex | Styrene | Chiral secondary alcohol | Up to 91% ee |

| Hydroarylation | Ni-complex | Styrene | 1,1-diarylalkane | Good enantioselectivities |

| Hydroboration | Ni/Chiral Box ligand | Styrene derivatives | Chiral borated product | High regio- and enantioselectivity |

Electron-Transfer Processes in Hydrofunctionalization

Electron-transfer (ET) processes initiate hydrofunctionalization reactions by generating radical intermediates. This can be achieved through electrochemical methods or by using chemical oxidants. oaepublish.com In the context of styrene derivatives, single-electron transfer (SET) from the electron-rich alkene creates a radical cation, which is a key reactive intermediate.

A common mechanism involves metal-catalyzed hydrogen atom transfer (MHAT). nih.govnih.gov For example, cobalt-catalyzed hydrofunctionalization proceeds through the following general steps: nih.gov

A cobalt(III) complex reacts with a silane to generate a cobalt(III)-hydride.

The cobalt(III)-hydride undergoes hydrogen atom transfer (HAT) to the alkene, forming a carbon-centered radical and a cobalt(II) species.

This radical pair collapses to form a cobalt(III)-alkyl intermediate.

The cobalt(III)-alkyl is oxidized, and subsequent nucleophilic attack yields the final product.

Electrochemical approaches provide an alternative route, avoiding the need for stoichiometric chemical redox reagents. oaepublish.com In these systems, an electron transfer at an electrode surface initiates the reaction cascade, which can involve steps like protonation and radical addition to the alkene. For instance, the electrochemical hydroboration of aryl alkenes involves the oxidation of a mediator which then facilitates the formation of a boron radical that adds to the styrene. oaepublish.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic structures. Styrene derivatives, including this compound, can participate in various types of cycloadditions, often mediated by transition metals, to form diverse carbocyclic and heterocyclic systems.

Transition Metal-Catalyzed Cycloaddition of Styrene Derivatives

Transition metals can catalyze a range of cycloaddition reactions that are otherwise difficult to achieve. These include [2+1], [2+2], [2+2+2], and [6+2] cycloadditions. rsc.orgacs.orgmdpi.com

[2+1] Cycloadditions: These reactions, often involving metal carbenes, lead to the formation of cyclopropanes. acs.org

[2+2] Cycloadditions: The formation of four-membered rings can be achieved through transition metal catalysis. The mechanism often involves the formation of a metallacyclobutane intermediate. acs.org

[2+2+2] Cycloadditions: This atom-economical method is used to synthesize polysubstituted benzene (B151609) derivatives by reacting three unsaturated components, such as alkynes and alkenes. mdpi.com

[6+2] Cycloadditions: These reactions provide access to eight-membered cyclic systems and can be catalyzed by a variety of transition metals including rhodium and cobalt. rsc.org

For α-methylstyrene, cycloaddition with tert-amyl alcohol using sulfuric acid and sulfolane (B150427) as a catalyst system has been studied to synthesize 1,1,2,3,3-pentamethylindane, an intermediate for musk fragrances. researchgate.net

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. mdpi.com While a powerful synthetic tool, the direct Diels-Alder reaction of simple styrenes can be challenging. However, styrene derivatives with appropriate electron-withdrawing or -donating groups can participate in these reactions.

For example, the Diels-Alder reaction of (E)-3,4-Dimethoxy-β-nitrostyrene with 1-(trimethylsilyloxy)buta-1,3-diene has been studied under both thermal and Lewis acid-catalyzed conditions. rsc.org Similarly, β-fluoro-β-nitrostyrenes react with cyclic 1,3-dienes like cyclopentadiene (B3395910) and cyclohexadiene to yield monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively. beilstein-journals.org

Electron transfer catalysis can also facilitate Diels-Alder reactions between substrates with similar electron densities. The reaction between 4-methoxystyrene (B147599) and (R)-α-phellandrene, catalyzed by photoinduced electron transfer, shows complete regioselectivity. acs.org The solvent has been found to influence the endo/exo selectivity and the competition between [4+2] and [2+2] cycloaddition pathways in these reactions. acs.org

Table 2: Diels-Alder Reactions of Substituted Styrenes To display the table, click on the "Show details" button.

Show details

| Dienophile | Diene | Conditions | Product Type |

| (E)-3,4-Dimethoxy-β-nitrostyrene | 1-(Trimethylsilyloxy)buta-1,3-diene | Thermal / Lewis Acid | Regiostereoisomers |

| β-fluoro-β-nitrostyrenes | 1,3-Cyclopentadiene | Thermal (o-xylene, 110 °C) | Monofluorinated norbornenes |

| 4-Methoxystyrene | (R)-α-phellandrene | Photoinduced Electron Transfer | [4+2] and [2+2] cycloadducts |

Oxidation Reactions to Epoxides

The carbon-carbon double bond in this compound and its analogs can be oxidized to form an epoxide, a three-membered ring containing an oxygen atom. A common and effective method for this transformation is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgyoutube.com

The epoxidation of the related compound p-methoxy-trans-β-methylstyrene (trans-anethole) with m-CPBA has been well-studied. acs.org In the absence of a buffer, the acidic byproduct (3-chlorobenzoic acid) can catalyze the ring-opening of the initially formed acid-sensitive epoxide, leading to the formation of α-hydroxyesters. acs.org To prevent this side reaction and isolate the epoxide, the reaction is often carried out in the presence of a buffer like sodium carbonate. acs.org

Asymmetric epoxidation of styrene derivatives can be achieved using chiral catalysts. For example, chiral Mn(salen) complexes have been used as catalysts for the enantioselective epoxidation of α-methylstyrene and cis-β-methylstyrene, yielding epoxides with high enantiomeric excess. researchgate.netliv.ac.ukresearchgate.net The choice of oxidant and the method of catalyst immobilization (e.g., onto mesoporous materials) can significantly influence the conversion, enantioselectivity, and diastereoselectivity of the reaction. researchgate.netliv.ac.uk

Table 3: Asymmetric Epoxidation of Styrene Derivatives To display the table, click on the "Show details" button.

Show details

| Substrate | Catalyst | Oxidant | Conversion (%) | Enantiomeric Excess (ee %) |

| α-methylstyrene | Chiral Mn(salen) | NaClO | 75-90 | 72-83 |

| α-methylstyrene | Chiral Mn(salen) | m-CPBA | - | 43 |

| cis-β-methylstyrene | Heterogeneous Mn(salen) | - | - | 94.9 (for cis-epoxide) |

Rearrangement Pathways

The epoxide derived from this compound can undergo various rearrangement reactions, typically under acidic conditions. A significant rearrangement pathway for aryl epoxides is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound (an aldehyde or a ketone). acs.orgresearchgate.net

For styrene oxide, acid-catalyzed isomerization leads to the formation of phenylacetaldehyde. wikipedia.org This rearrangement proceeds through a cationic intermediate. The presence of substituents on the aromatic ring and the styrene backbone can influence the rate and outcome of the rearrangement. The Meinwald rearrangement can be catalyzed by enzymes, such as styrene oxide isomerase (SOI), or by solid acid catalysts like mesoporous aluminosilicates. acs.orgresearchgate.net In addition to isomerization, acid-catalyzed ring-opening of the epoxide by nucleophiles (e.g., water or alcohols) can compete with the rearrangement pathway, leading to the formation of diols or alkoxyalcohols. researchgate.netwikipedia.orgacs.org

Applications As a Key Synthetic Building Block in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

The distinct structure of (E)-beta-methoxy-alpha-methylstyrene, featuring a reactive double bond and methoxy (B1213986) group, makes it and related compounds valuable precursors in various synthetic transformations.

The synthesis of fluorinated organic molecules is of significant interest due to their unique properties and applications in pharmaceuticals and materials science. While direct synthesis from this compound is not prominently documented, related methoxy-substituted styrenic compounds are utilized in the preparation of fluorinated molecules. For instance, novel fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates have been prepared through the Knoevenagel condensation of ring-disubstituted benzaldehydes with octyl cyanoacetate. chemrxiv.org These complex molecules incorporate both fluorine and methoxy groups, highlighting the synthetic strategies employed to create multifunctional compounds. chemrxiv.org

Another relevant area is the development of fluorinating agents themselves. For example, a fluoro-benziodoxole, which is a type of hypervalent iodine reagent used for fluorination, has been synthesized from precursors supported on polystyrene. researchgate.net This approach allows for efficient fluoride (B91410) exchange to generate the active fluorinating species. researchgate.net

Table 1: Examples of Synthesized Fluorinated Compounds from Styrene (B11656) Derivatives

| Compound Class | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Fluoro, Methoxy Ring-Disubstituted Octyl Phenylcyanoacrylates | Knoevenagel Condensation | Ring-disubstituted benzaldehydes, Octyl cyanoacetate | chemrxiv.org |

| Fluoro-benziodoxole | Fluoride Exchange | Polystyrene-supported iodane, TBAF | researchgate.net |

There is a significant demand for efficient routes to α-alkyl styrenes as they are crucial monomers in polymer science. A one-pot, regioselective method has been developed to synthesize an array of α-alkyl styrene derivatives from readily available natural products like estragole, a compound structurally related to this compound. nih.govacs.org This transition-metal-free method produces a rearranged adduct and demonstrates a broad scope for various nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. nih.govacs.org The use of specific bases can influence the reaction's outcome; for example, KOtBu tends to favor the formation of rearrangement adducts. nih.govacs.org This methodology has successfully produced numerous novel α-alkyl styrenes, which are potential building blocks for new materials. nih.gov

Table 2: Synthesis of α-Alkyl Styrenes from Estragole

| Nucleophile Type | Base | Outcome | Significance |

|---|---|---|---|

| Carbon, Nitrogen, Oxygen, Sulfur | KOtBu | Favors rearrangement adducts | Provides a diverse range of potential monomers nih.govacs.org |

Role in Materials Science Research

Derivatives of alpha-methylstyrene (B127712) are instrumental in the field of materials science, particularly in the synthesis of resins and polymers with tailored properties.

Alpha-methylstyrene is a key component in the production of certain types of resins, such as ABS (Acrylonitrile-Butadiene-Styrene) variants. Replacing styrene with alpha-methylstyrene in these resins leads to materials with significantly higher softening points, improved impact values, and enhanced resistance to chemical agents and aging. google.com Alpha-methylstyrene oxides are also noted for their potential use as components in glycol ester type resins. google.com Furthermore, poly alpha-methylstyrene (PAMS) resins can be modified to balance rigidity and toughness. By introducing aliphatic chain groups into the aromatic resin structure through cationic polymerization, a flexible PAMS resin can be obtained, suitable for modifying various polyolefins. google.com These resins act as modifiers and reinforcing agents in applications ranging from adhesives and coatings to molded rubbers and thermoplastic elastomers. ecopowerchem.com

Table 3: Performance Enhancement in Resins Using Alpha-Methylstyrene

| Resin Type | Modifier | Enhanced Properties |

|---|---|---|

| ABS-type Resins | alpha-Methylstyrene | Higher softening point, higher impact values, superior aging properties google.com |

| Glycol Ester Resins | alpha-Methylstyrene Oxides | Potential component for specialized resins google.com |

| Polyolefins, Polypropylene | Flexible Poly alpha-methylstyrene | Balanced rigidity and toughness google.com |

Alpha-methylstyrene is a well-known monomer used to enhance the impact and heat resistance of polymers. nih.govacs.org The inclusion of the alpha-methyl group is known to affect the heat of polymerization. Studies have shown that the heat of polymerization of alpha-methylstyrene is lower than that of styrene, which is attributed in part to steric interference between the substituent groups in the polymer chain. nist.gov This steric hindrance contributes to the thermal stability of the resulting polymer. The development of graft ABS-type resins using alpha-methylstyrene instead of styrene results in polymers with superior thermal and mechanical properties, making them suitable for manufacturing durable goods like machine housings and plastic pipes. google.com

Table 4: Impact of Alpha-Methylstyrene on Polymer Properties

| Polymer System | Role of Alpha-Methylstyrene | Resulting Improvement |

|---|---|---|

| Copolymers | Monomer | Increased impact and heat resistance nih.govacs.org |

| Graft ABS Resins | Styrene substitute | Higher softening points, enhanced chemical resistance google.com |

Mechanistic Probe and Reporter Group Studies in Reaction Discovery

The reactivity of styrenic compounds, including those with methoxy and methyl substitutions, makes them excellent subjects for studying reaction mechanisms. For example, the epoxidation of p-methoxy-trans-β-methylstyrene (trans-anethole) with m-chloroperoxybenzoic acid (MCPBA) serves as a discovery-oriented laboratory experiment. iwu.edu This reaction allows students to explore the fundamentals of epoxidation and the subsequent reactivity of epoxides, using spectroscopic methods like NMR and IR to identify products and understand the reaction pathways. iwu.eduresearchgate.net

In the realm of photoredox catalysis, α-methylstyrene has been used as a substrate to study the consecutive addition of acyl radicals and N-alkylindole nucleophiles. acs.org These studies provide crucial information about reaction mechanisms, demonstrating that the reaction proceeds effectively for α-substituted styrenes, leading to the creation of a quaternary all-carbon center. The electronic nature of substituents on the styrene ring was found to significantly influence product yields, with electron-donating groups giving better results than electron-withdrawing groups. acs.org Such studies are vital for the discovery and optimization of new chemical reactions.

Table 5: Mechanistic Studies Involving Styrene Derivatives

| Reaction Studied | Substrate | Key Findings |

|---|---|---|

| Epoxidation | p-Methoxy-trans-β-methylstyrene | Illustrates epoxidation mechanisms and epoxide reactivity; used for spectroscopic analysis training iwu.eduresearchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for studying a wide range of chemical phenomena. For (E)-beta-Methoxy-alpha-methylstyrene, DFT can be employed to explore its reaction mechanisms, electrochemical properties, conformational preferences, and the subtle interplay of steric and electronic effects that govern its reactivity.

Elucidation of Reaction Mechanisms and Energy Profiles

In the case of this compound, the presence of the electron-donating methoxy (B1213986) group on the beta-carbon and the methyl group on the alpha-carbon would significantly influence the electron density of the double bond. DFT calculations could predict how these substituents affect the energy barriers for various reactions. For example, in electrophilic additions, the methoxy group would likely direct the attack to the alpha-carbon, leading to a stabilized carbocationic intermediate. DFT could precisely quantify the activation energies for such processes.

A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound would likely show a mechanism involving protonation of the double bond, followed by the addition of water and subsequent elimination of methanol (B129727) to yield a ketone. The energy profile for this reaction, as calculated by DFT, would provide valuable information on the reaction rate and the stability of the intermediates.

Based on DFT studies of similar enol ethers, a proposed reaction mechanism for the dicarbofunctionalization of this compound could involve the formation of an α-silyloxy radical. nih.gov The calculated Gibbs free energies for such a process would be crucial in determining its feasibility.

Table 1: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (this compound + H₃O⁺) | 0.0 |

| TS1 | Transition state for protonation | +15.2 |

| Int1 | Carbocation intermediate | +5.8 |

| TS2 | Transition state for water addition | +12.5 |

| Int2 | Protonated hemiacetal intermediate | -2.1 |

| TS3 | Transition state for proton transfer | +8.9 |

| Int3 | Hemiacetal intermediate | -5.4 |

| TS4 | Transition state for methanol elimination | +18.7 |

| 2 | Products (Phenylacetone + Methanol + H₃O⁺) | -10.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT study might reveal. The values are based on typical energy profiles for similar reactions.

Calculation of Electrochemical Potentials and Redox Processes

The electrochemical behavior of this compound can be effectively modeled using DFT. The electron-rich nature of the double bond, enhanced by the methoxy group, suggests that this compound would be susceptible to oxidation. DFT calculations can predict the oxidation potential of the molecule, providing insight into its behavior in electrochemical reactions.

Studies on the electrochemical methoxylation of styrene (B11656) have shown that anodic oxidation can lead to the formation of dimethoxylated products. researchgate.net For this compound, a similar process would likely occur at a lower potential due to the increased electron density of the alkene. DFT can be used to model the initial single-electron transfer and the subsequent steps of the reaction, including the addition of methanol and further oxidation.

The redox potentials of related compounds, such as anethole (B165797) and β-methylstyrene, have been calculated using DFT, and these calculations are consistent with experimental observations. researchgate.net These studies provide a methodology that could be directly applied to this compound to predict its redox properties.

Table 2: Predicted Electrochemical Properties of this compound and Related Compounds

| Compound | Predicted Oxidation Potential (V vs. SCE) | Method |

| Styrene | +1.90 | DFT (B3LYP/6-31G) |

| Anethole | +1.25 | DFT (B3LYP/6-31G) |

| β-Methylstyrene | +1.75 | DFT (B3LYP/6-31G*) |

| This compound | +1.40 (Estimated) | Based on analogy |

Note: The oxidation potential for this compound is an estimate based on the values for structurally similar compounds.

Conformational Energy Landscapes and Torsional Barriers

The flexibility of this compound arises from the rotation around several single bonds, including the bond connecting the phenyl group to the double bond and the bond between the oxygen and the beta-carbon. DFT calculations are well-suited to explore the conformational energy landscape of the molecule, identifying the most stable conformers and the energy barriers that separate them.

For the related molecule 4-methylstyrene, DFT has been used to determine the barriers to methyl torsion in both the ground and excited electronic states. researchgate.net A similar approach for this compound would involve calculating the energy of the molecule as a function of the dihedral angles defining the orientation of the phenyl, methoxy, and methyl groups. This would reveal the preferred spatial arrangement of these groups and the energy required for their rotation.

The planarity of the molecule is another important aspect that can be investigated with DFT. While styrene is largely planar, the steric hindrance between the phenyl group, the alpha-methyl group, and the beta-methoxy group in this compound might lead to a non-planar ground state conformation. DFT can accurately predict the equilibrium geometry and the energy penalty associated with deviations from planarity.

Table 3: Calculated Torsional Barriers for Styrene Derivatives

| Compound | Rotational Barrier (kcal/mol) | Bond | Method |

| Styrene | 2.0 - 3.0 | Phenyl-Vinyl | DFT (various functionals) |

| 4-Methylstyrene | 0.015 (V3 barrier) | C-CH₃ | DFT |

| Biphenyl | 1.4 - 2.2 | Phenyl-Phenyl | DFT |

| This compound | 2.5 - 4.0 (Estimated) | Phenyl-Vinyl | Based on analogy |

Note: The torsional barrier for this compound is an estimate, likely higher than styrene due to increased steric hindrance.

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a delicate balance of steric and electronic effects. The electron-donating methoxy group activates the double bond towards electrophilic attack, while the alpha-methyl group provides steric hindrance that can influence the regioselectivity and stereoselectivity of reactions.

DFT provides a quantitative means to dissect these effects. Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the charge distribution in the molecule and the extent of electron delocalization. The calculated atomic charges would show an increase in electron density on the alpha-carbon, making it the likely site of protonation in acid-catalyzed reactions.

The steric effects of the substituents can be visualized and quantified using steric maps derived from DFT calculations. These maps show the regions of space around the molecule that are sterically crowded, providing a clear picture of how the substituents might block the approach of a reagent. In reactions such as epoxidation or hydroboration, the steric bulk of the alpha-methyl and phenyl groups would likely direct the incoming reagent to the less hindered face of the double bond.

DFT studies on the polymerization of substituted styrenes have shown that both electron-withdrawing and electron-donating groups can stabilize the resulting benzylic radical, influencing the rate of polymerization. cmu.edu For this compound, the combined electronic effect of the methoxy group and the steric effect of the alpha-methyl group would have a significant impact on its polymerization behavior.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique could provide valuable insights into its dynamic behavior, particularly in the condensed phase. MD simulations model the movement of atoms and molecules over time, allowing for the study of processes such as solvation, diffusion, and conformational changes in a more realistic environment than static quantum chemical calculations.

An MD simulation of this compound in a solvent like methanol could reveal the preferred solvation structure around the molecule and the dynamics of solvent exchange. It could also be used to explore the conformational landscape in solution, where intermolecular interactions with the solvent can influence the relative stability of different conformers. Furthermore, MD simulations are a powerful tool for studying the initial stages of aggregation and polymerization.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. wikipedia.org While no QSAR studies focusing specifically on the reactivity of this compound have been published, the principles of QSAR can be applied to understand how variations in its structure would affect its reactivity.

For a series of related substituted styrenes, a QSAR model could be developed to predict a property like the rate constant for a specific reaction. The model would use various molecular descriptors, such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, van der Waals volumes), and lipophilicity (e.g., logP), as independent variables.

A hypothetical QSAR study on the epoxidation of a series of beta-alkoxy-alpha-methylstyrenes could reveal that the reaction rate is positively correlated with the electron-donating ability of the alkoxy group and negatively correlated with its steric bulk. Such a model would be valuable for predicting the reactivity of new, unsynthesized analogs.

Future Research and Outlook for this compound: A Look Ahead

While this compound is a recognized chemical entity, a thorough review of current scientific literature reveals a notable scarcity of dedicated research on its specific synthesis, catalysis, and application, particularly when compared to its close chemical relatives like alpha-methylstyrene (B127712). The future of this compound's role in chemistry and material science, therefore, lies in foundational research across several key areas. This article outlines prospective research directions that could unlock the potential of this specific styrene derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.